4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using 6-methylpyridazine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as carbonyls or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, catalysts like palladium or platinum.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-1,2,3-thiadiazole-5-carboxamide
- N-(2-(6-methylpyridazin-3-ylamino)ethyl)-2-phenylthiazole-5-carboxamide
Uniqueness
4-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenylthiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its thiazole ring, combined with the phenyl and pyridazinyl groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-8-9-15(23-22-12)19-10-11-20-17(24)16-13(2)21-18(25-16)14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBDEKGGRATRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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